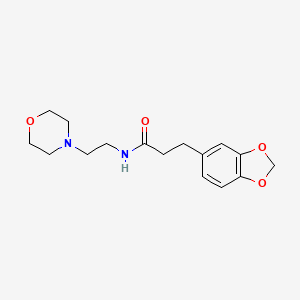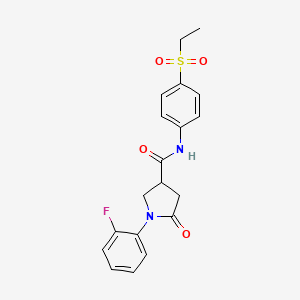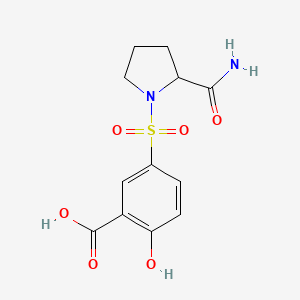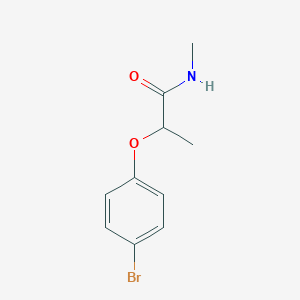
3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug. However, MDPV also has potential scientific research applications due to its mechanism of action and biochemical and physiological effects.
科学的研究の応用
3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide has potential scientific research applications due to its ability to act as a potent psychostimulant. It has been used in studies to investigate the effects of psychostimulants on the central nervous system and to explore the neurochemical mechanisms underlying drug addiction.
作用機序
3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to increased stimulation of the central nervous system.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide has been shown to induce hyperactivity, stereotypy, and anorexia in animal models. It also increases locomotor activity and produces reward-related behaviors. In addition, 3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide has been shown to increase heart rate and blood pressure in humans.
実験室実験の利点と制限
3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide has advantages in laboratory experiments due to its potency and ability to produce reliable results. However, its potential for abuse and toxicity makes it a challenging substance to work with. Careful consideration must be given to the dosage and administration of 3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide in experiments to ensure the safety of researchers.
将来の方向性
Future research on 3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide could focus on exploring its potential therapeutic applications. It could also be used to investigate the underlying mechanisms of drug addiction and to develop new treatments for substance abuse disorders. Additionally, further studies could be conducted to investigate the long-term effects of 3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide on the central nervous system and to develop strategies for managing its potential toxicity.
In conclusion, 3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide has potential scientific research applications due to its mechanism of action and biochemical and physiological effects. While it has gained popularity as a recreational drug, careful consideration must be given to its potential for abuse and toxicity in laboratory experiments. Further research on 3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide could lead to new treatments for substance abuse disorders and a better understanding of the neurochemical mechanisms underlying drug addiction.
合成法
3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide is synthesized through the reaction of 3,4-methylenedioxyphenylpropan-2-one with 2-bromomethylmorpholine in the presence of a base. The resulting product is then purified through recrystallization to obtain 3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide in its pure form.
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c19-16(17-5-6-18-7-9-20-10-8-18)4-2-13-1-3-14-15(11-13)22-12-21-14/h1,3,11H,2,4-10,12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELMYLREJCWNSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(3-ethoxycarbonyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7495594.png)
![N-cyclohexyl-1-ethyl-N-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7495597.png)
![N-(4-tert-butylphenyl)-2-[4-(4-tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B7495602.png)

![2-[[4-(4-ethylpiperazin-1-yl)-3-nitrobenzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7495612.png)
![[2-[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7495614.png)
![N-benzyl-4-[(2-methoxyphenyl)-methylsulfamoyl]benzamide](/img/structure/B7495618.png)




![2,6-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B7495682.png)
![N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyridine-2-carboxamide](/img/structure/B7495688.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylpropanamide](/img/structure/B7495692.png)